(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine
Description
Properties
IUPAC Name |
(2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3F2N2/c7-1-4(10)2(8)6(13-12)3(9)5(1)11/h13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDUUZQOQYBLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296495 | |
| Record name | (2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7632-66-8 | |
| Record name | NSC109623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pre-halogenated Aniline Precursors
A plausible route involves synthesizing 2,4,6-trichloro-3,5-difluoroaniline first, followed by hydrazine formation:
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Sequential halogenation :
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Diazotization and reduction : The aniline is converted to a diazonium salt and reduced with SnCl₂ or NaHSO₃ to yield hydrazine.
Challenges :
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Simultaneous control of chlorine and fluorine positions is difficult.
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Fluorination post-chlorination may require harsh conditions, risking decomposition.
Alternative Pathway: Direct Functionalization of Hydrazine Intermediates
Modifying the US4772747A protocol, fluorine could be introduced during the chlorination step or via post-synthetic modification:
Chloro-Fluoro Anhydride Intermediates
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Synthesis of fluorinated N-anilino dicarboximide :
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React phenylhydrazine with a fluorinated dicarboxylic anhydride (e.g., tetrafluorophthalic anhydride).
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Chlorinate the intermediate to install 2,4,6-trichloro groups.
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Base treatment : Use aliphatic amines to liberate the hydrazine.
Advantages :
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Fluorine is introduced early, avoiding competing directing effects.
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Anhydride groups stabilize the intermediate during chlorination.
Limitations :
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Fluorinated anhydrides are less commercially accessible.
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Reaction kinetics may favor chlorination over fluorination.
Comparative Analysis of Methodologies
*Theoretical yield based on analogous reactions.
Reaction Optimization and Byproduct Mitigation
Solvent Systems
Temperature Control
Chemical Reactions Analysis
Reactivity and Functionalization
The compound’s reactivity is dominated by:
Nucleophilic Substitution
The hydrazine group (-NH-NH₂) undergoes condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:
This reaction is pivotal in synthesizing heterocycles like 1,3,4-oxadiazoles and triazoles .
Cyclization Reactions
Under acidic or basic conditions, the compound participates in cyclization to form nitrogen-containing heterocycles:
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With thiocarbohydrazides , it forms 1,3,4-thiadiazoles via sulfur incorporation .
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Reaction with dicarboxylic anhydrides (e.g., phthalic anhydride) yields N-anilinodicarboximides , which are precursors to tricyclic systems .
Comparative Reactivity of Halogenated Phenylhydrazines
The electron-withdrawing effects of chlorine and fluorine substituents enhance electrophilic substitution resistance while promoting nucleophilic aromatic substitution (Table 1) .
| Compound | Substituents | Dominant Reactivity |
|---|---|---|
| 2,4,6-Trichlorophenylhydrazine | 3× Cl | Nucleophilic substitution, cyclization |
| 3,5-Difluorophenylhydrazine | 2× F | Oxidative coupling, hydrazone formation |
| Target Compound | 3× Cl, 2× F | Enhanced cyclization, heterocycle synthesis |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as substitution and coupling reactions.
Reagent in Organic Reactions
- It is utilized as a reagent in several organic reactions, facilitating the synthesis of other functionalized compounds. This includes its role in forming hydrazones and azo compounds, which are important in dye chemistry.
Biological Applications
Potential Anticancer Activity
- Research indicates that derivatives of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this hydrazine can inhibit cell growth in various cancer cell lines.
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 10d | LOX IMVI | -36.95 |
| 11b | RXF 393 | -12.62 |
| 7f | HCT-116 | 86.27 |
These findings suggest that further exploration into its analogs could lead to the development of effective anticancer agents .
Biological Activity Studies
- The compound has been investigated for its interactions with biomolecules, revealing potential biological activities such as antimicrobial effects. Ongoing studies aim to elucidate the mechanisms behind these activities and their implications for drug development .
Medicinal Applications
Pharmaceutical Intermediate
- (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is being studied as a pharmaceutical intermediate in the synthesis of new therapeutic agents. Its unique chemical properties may enhance the efficacy and specificity of drugs targeting various diseases.
Mechanism of Action
- The compound's mechanism involves forming covalent bonds with biological targets such as enzymes or receptors, leading to altered activity or function. Understanding these interactions is crucial for designing effective drugs.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is utilized in producing specialty chemicals with tailored properties for various applications. This includes its use in creating materials with specific thermal or chemical resistance characteristics.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of several derivatives of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine against multiple cancer cell lines. The results indicated significant growth inhibition across various concentrations, particularly highlighting the effectiveness of specific derivatives that met predetermined inhibition criteria .
Case Study 2: Synthesis and Application Development
Research focused on synthesizing new derivatives from (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine has led to the discovery of compounds with enhanced biological activity profiles. These derivatives are undergoing further screening to assess their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs :
(2,4,6-Trichlorophenyl)hydrazine (CAS 5329-12-4):
- Substituents : Three chlorine atoms at positions 2, 4, and 4.
- Molecular Weight : 211.48 g/mol .
- Key Differences : Lacks fluorine substituents, resulting in a less electron-deficient ring compared to the target compound. This reduces its reactivity in electrophilic substitution reactions but may enhance stability in acidic conditions .
(3,5-Difluorophenyl)hydrazine Hydrochloride (CAS 134993-88-7): Substituents: Two fluorine atoms at positions 3 and 3. Molecular Weight: 144.12 g/mol (free base) . The hydrochloride salt form improves solubility in polar solvents .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (CAS sc-231165):
- Substituents : Two chlorines (positions 2 and 6) and a trifluoromethyl group (position 4).
- Key Differences : The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than fluorine or chlorine, significantly enhancing electrophilic reactivity. This compound is widely used in dye synthesis and materials science .
(2,3,5,6-Tetrafluorophenyl)hydrazine (CAS 653-11-2):
- Substituents : Four fluorine atoms at positions 2, 3, 5, and 5.
- Molecular Weight : 180.10 g/mol.
- Melting Point : 92°C .
- Key Differences : Higher fluorine content increases electron deficiency but reduces steric bulk compared to the target compound. This may facilitate faster coupling reactions in azo compound synthesis .
Physicochemical and Reactivity Trends
Substituent Effects on Solid-State Properties
The meta-substitution of strong electron-withdrawing groups (Cl, F) in the target compound likely influences crystal packing and lattice parameters, as seen in structurally related N-(meta-substituted phenyl)trichloroacetamides (). For example, increased halogenation may enhance intermolecular halogen bonding, affecting melting points and crystallinity .
Biological Activity
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a phenyl ring substituted with three chlorine atoms and two fluorine atoms, which significantly influences its reactivity and interactions with biological targets. The presence of these halogen substituents can enhance lipophilicity and modulate the electronic properties of the molecule, potentially affecting its biological activity.
The biological activity of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is primarily attributed to its ability to interact with various biomolecules. These interactions often involve the formation of covalent bonds with molecular targets such as enzymes or receptors. The specific pathways affected depend on the nature of these targets and the cellular context in which the compound operates.
Biological Activities
Research has indicated several potential biological activities associated with (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural characteristics could allow it to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : There is ongoing research into the anticancer potential of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been explored in various in vitro studies .
- Antioxidant Activity : Some derivatives of hydrazines have shown promising antioxidant activity. While specific data on (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is limited, related compounds have demonstrated significant free radical scavenging capabilities .
Case Studies and Research Findings
Several studies have investigated the biological effects of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine and its derivatives:
- Toxicity Evaluation : A study evaluating the toxicity of various hydrazine derivatives found that compounds with similar halogen substitutions exhibited varying levels of toxicity. For instance, compounds with fluorine substituents showed enhanced toxic effects compared to their non-fluorinated counterparts .
- In Vitro Studies : Research has demonstrated that (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine can inhibit certain enzymatic activities associated with cancer progression. In particular, it has been shown to affect pathways involving cell proliferation and apoptosis in cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of hydrazine derivatives indicate that the positioning and type of substituents significantly influence biological activity. The combination of trichloro and difluoro groups appears to enhance binding affinity to specific biological targets .
Comparative Analysis
To better understand the uniqueness and efficacy of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine relative to similar compounds, a comparison is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine | Yes | Yes | Potentially |
| 2-(2,4-Dichlorophenyl)hydrazine | Moderate | Limited | Moderate |
| 3-(3-Fluorophenyl)hydrazine | Limited | Yes | High |
Q & A
Q. What are the recommended synthetic routes for preparing (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine?
A common methodology involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2,4,6-trichloro-3,5-difluorobenzene with hydrazine hydrate under reflux in ethanol.
- Step 2 : Acidify the mixture with HCl to precipitate the hydrazine hydrochloride salt.
- Purification : Recrystallize from ethanol/water mixtures to achieve high purity.
This approach aligns with protocols for analogous hydrazine derivatives, such as 2,6-dichlorophenylhydrazine hydrochloride synthesis .
Q. How should researchers characterize this compound analytically?
Key analytical methods include:
- NMR Spectroscopy : Confirm substitution patterns via H and C NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm and chlorine/fluorine splitting patterns) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z ~289.5 for CHClFN) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
Q. What safety precautions are critical during handling?
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid contact with oxidizing agents (e.g., HNO) to prevent exothermic reactions .
Advanced Research Questions
Q. How can this hydrazine derivative be utilized in heterocyclic synthesis?
It serves as a precursor for bioactive heterocycles:
- Pyrazolines : React with α,β-unsaturated ketones (e.g., chalcones) in ethanol under reflux to form 1,3,5-triarylpyrazolines, which exhibit antifungal activity (MIC values ~2 µg/mL) .
- Indoles : Use in Fischer indole synthesis with ketones (e.g., cyclohexanone) under acidic conditions (HCl/EtOH) to generate antitubercular indolecarboxamides .
- Tetrazines : Condense with nitriles via inverse electron-demand Diels-Alder reactions for photophysical applications .
Q. What strategies optimize reaction yields in hydrazine-mediated couplings?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility for arylhydrazines, while ethanol/water mixtures aid in precipitation .
- Catalysts : Pd/C (10% w/w) accelerates nitro-to-amine reductions in multi-step syntheses (e.g., diamine intermediates for polyimides) .
- Temperature Control : Maintain reflux (~80°C) for 5–8 hours to ensure complete substitution without side-product formation .
Q. How should conflicting spectral or bioactivity data be resolved?
- Reproducibility : Validate synthetic protocols across multiple batches (e.g., NMR consistency in aromatic regions) .
- Bioactivity Discrepancies : Compare MIC values against standard strains (e.g., Mycobacterium tuberculosis H37Rv) using controlled assays .
- Cross-Referencing : Align spectral data with computational models (e.g., PubChem CID 688223 for analogous dichloro-trifluoromethyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
